molecular formula C14H13NO4S B2486442 3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid CAS No. 1016535-37-7

3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid

Cat. No. B2486442
CAS RN: 1016535-37-7
M. Wt: 291.32
InChI Key: AQFQTLPZZODVQE-UHFFFAOYSA-N
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Description

Thiophene derivatives are of significant interest in the field of organic chemistry due to their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The compound likely shares common features with thiophene derivatives, such as reactivity and potential applications in designing compounds with biological activity.

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions, including condensation, halogenation, and hydrolysis. For example, a study by Corral and Lissavetzky (1984) describes the synthesis of thiophene-2-carboxylic acids via halogenation and alkylation steps, yielding derivatives in nearly quantitative yield (Corral & Lissavetzky, 1984).

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using techniques such as NMR, IR, and X-ray crystallography. Zhou et al. (2018) demonstrated the structural characterization of chromene derivatives, showcasing the utility of these techniques in understanding the molecular geometry and electronic structure of thiophene-related compounds (Zhou et al., 2018).

Chemical Reactions and Properties

Thiophene compounds undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and redox reactions. The study of 2 H-Chromene-3-carboxylic Acid by Zhou et al. (2018) illustrates a solvent-controlled, rhodium(III)-catalyzed redox-neutral C-H activation, highlighting the reactivity of thiophene derivatives in complex chemical transformations (Zhou et al., 2018).

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Processes : The compound has been synthesized as part of the study on β-lactam antibiotics. For instance, Doyle, Martel, and Luh (1977) described the synthesis of related compounds, involving condensation, β-lactam formation, ozonolysis, and hydrogenolysis processes (Doyle, Martel, & Luh, 1977).

  • Derivative Formation : In the field of organic chemistry, reactions such as O-alkylation and alkaline hydrolysis have been used to produce derivatives of thiophene-2-carboxylic acids, demonstrating the versatility of these compounds in synthesis pathways (Corral & Lissavetzky, 1984).

Chemical Reactions and Properties

  • Electrophilic Substitution Reactions : Gol'dfarb, Yakubov, and Belen’kii (1986) explored the electrophilic substitution reactions of compounds similar to 3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid, indicating its reactivity in various chemical contexts (Gol'dfarb, Yakubov, & Belen’kii, 1986).

  • Spectroscopic Analysis : The mass spectra of substituted thiophene-2-carboxylic acids, including those with similar substitutions, have been reported, offering insight into their structural and electronic properties (Fisichella et al., 1982).

Potential Applications in Drug Synthesis

  • Precursors in Drug Synthesis : This compound and its analogs have been studied as potential precursors in the synthesis of β-lactam antibiotics, demonstrating its importance in pharmaceutical research (Douglas, Horning, & Conway, 1978).

  • Biological Activity Research : Research has also been conducted on derivatives of thiophene-2-carboxylate for their biological activities, such as inhibition of eicosanoid biosynthesis and antimalarial properties (Görlitzer et al., 2004).

Future Directions

Thiophene-based analogs, including “3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further.

properties

IUPAC Name

3-methyl-5-[(2-phenoxyacetyl)amino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-9-7-12(20-13(9)14(17)18)15-11(16)8-19-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFQTLPZZODVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)NC(=O)COC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid

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